molecular formula C12H14N4O B1476423 (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone CAS No. 2098011-35-7

(3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone

Cat. No.: B1476423
CAS No.: 2098011-35-7
M. Wt: 230.27 g/mol
InChI Key: NGMXWOCYZJJGBA-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds

Compounds like 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones, which are structurally related to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, have been synthesized using microwave-assisted methods. These compounds show significant antibacterial and antifungal activities, highlighting their potential in pharmacology and biochemistry (Mistry & Desai, 2006).

Synthesis of Triazole and Triazolidin Derivatives

Derivatives of triazole and triazolidin, which share a structural similarity with this compound, have been synthesized and characterized. These compounds have shown interesting properties in crystallography and density functional theory (DFT) studies, which are valuable in materials science and molecular engineering (Abosadiya et al., 2018).

Antimicrobial and Anticancer Applications

Pyrazole derivatives, similar in structure to this compound, have been evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than reference drugs, demonstrating their potential in medical research and drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Catalytic Asymmetric Addition in Organic Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to this compound, has been used in catalytic asymmetric additions to aldehydes. This application is significant in synthetic chemistry, particularly in the synthesis of chiral compounds (Wang et al., 2008).

Spectroscopic Investigation and Molecular Orbital Calculations

Studies involving spectroscopic analysis and molecular orbital calculations of compounds structurally related to this compound provide insights into their chemical properties. These findings are crucial in the fields of physical chemistry and molecular physics (Arasu et al., 2019).

Cationic Polymerization of Azetidine

Research on the cationic polymerization of azetidine, a compound similar to this compound, provides insights into polymer science and materials engineering. This research is significant for understanding polymer formation and properties (Schacht & Goethals, 1974).

Synthesis and Molecular Docking of Anticancer and Antimicrobial Agents

The synthesis and molecular docking studies of compounds structurally related to this compound provide valuable information in drug discovery, particularly in the development of anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-3-4-11(9(2)5-8)12(17)16-6-10(7-16)14-15-13/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMXWOCYZJJGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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